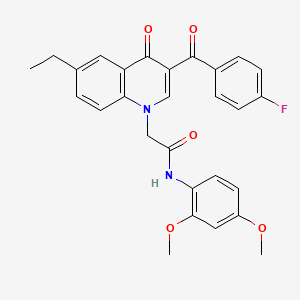

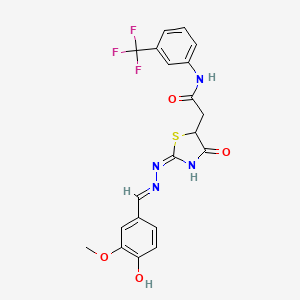

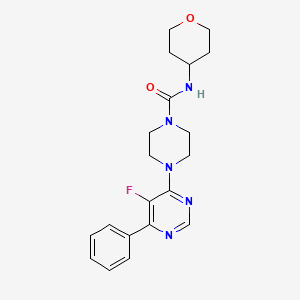

(4-((3-氯苯基)氨基)喹啉-2-基)(哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been analyzed. Direct carbonylation of o-alkenylanilines with CO was used to synthesize quinolin-2-ones . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, a variety of quinolin-2-one derivatives were synthesized under mild conditions .科学研究应用

抗结核活性

- 甲氟喹衍生物:一项涉及甲氟喹衍生物(与 (4-((3-氯苯基)氨基)喹啉-2-基)(哌啶-1-基)甲苯酮在结构上相关)的研究展示了显着的抗结核活性。值得注意的是,该研究中的化合物对结核分枝杆菌的最小抑菌浓度 (MIC) 为 12.5 和 50 μg/ml,表明它们作为抗结核剂的潜力 (Wardell 等人,2011).

光谱性质

- 电子吸收和荧光:已经对相关化合物的电子吸收、激发和荧光特性进行了研究。该研究提供了分子结构和环境因素如何影响此类化合物的分光性质的见解 (Al-Ansari,2016).

晶体结构分析

- 加合物的晶体结构:一项研究重点关注与 (4-((3-氯苯基)氨基)喹啉-2-基)(哌啶-1-基)甲苯酮密切相关的化合物的加合物的晶体结构。它揭示了显着的分子间相互作用,为此类化合物的结构特征提供了有价值的信息 (Revathi 等人,2015).

合成研究

- 衍生物的合成:已经对类似化合物各种衍生物的合成、表征和潜在应用进行了研究。这包括探索不同的起始材料以及评估总产率和结构完整性 (郑睿,2010).

抗癌活性

- 在乳腺癌模型中的效力:一项关于衍生物设计的研究所展示了在 MCF-7 乳腺癌模型中有效且选择性的体外和体内活性。这项研究突出了该类化合物作为有效抗癌剂的潜力 (Perreault 等人,2017).

热学和光学研究

- 热学和光学性质:对类似于 (4-((3-氯苯基)氨基)喹啉-2-基)(哌啶-1-基)甲苯酮的化合物的热学、光学、蚀刻和结构性质的研究已经进行。这项研究全面了解了此类化合物在不同条件下的稳定性和性质 (Karthik 等人,2021).

抗菌活性

- 抗菌特性:已经进行了几项研究来评估衍生物的体外抗菌活性。这些研究突出了此类化合物在对抗各种细菌和真菌菌株中的潜在用途,展示了它们的广谱抗菌特性 (Mallesha & Mohana,2014).

作用机制

Target of Action

The primary target of this compound is serine/threonine-protein kinase . This enzyme is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to the active site of the enzyme. This interaction could inhibit the enzyme’s activity, leading to cell cycle arrest and activation of DNA repair mechanisms .

Biochemical Pathways

The compound’s action affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival. The compound’s interaction with serine/threonine-protein kinase, a key component of this pathway, can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These changes can affect cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds with a quinoline scaffold are generally well-absorbed and distributed throughout the body . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

The result of the compound’s action at the molecular level is the inhibition of serine/threonine-protein kinase activity, leading to changes in cell signaling and potentially inducing cell cycle arrest . At the cellular level, this could result in decreased cell proliferation and increased DNA repair .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability

未来方向

Piperidine derivatives, which this compound is a part of, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for further exploration and development of these compounds in the field of drug discovery .

属性

IUPAC Name |

[4-(3-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVYTTCQFFQUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)

![(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939960.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939963.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2939968.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)